Benzophenone-2

Descripción

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature and databases, 2,2',4,4'-Tetrahydroxybenzophenone is identified by several names and codes to ensure precise communication and retrieval of information.

IUPAC Naming Conventions and Common Research Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is bis(2,4-dihydroxyphenyl)methanone. nih.gov However, it is frequently referred to by a variety of synonyms in research and commercial contexts. The most prevalent of these is Benzophenone-2 (BP-2). nih.gov Other common names include Uvinul D-50, Seesorb 106, and Sumisorb 150. chemicalbook.comguidechem.com

CAS Registry Number and PubChem ID in Scientific Databases

For unambiguous identification in chemical databases, 2,2',4,4'-Tetrahydroxybenzophenone is assigned the CAS Registry Number 131-55-5. chemicalbook.comsigmaaldrich.comsigmaaldrich.com In the PubChem database, a comprehensive resource for chemical information, it is cataloged under the PubChem CID 8571. nih.gov

Interactive Data Table: Chemical Identity of 2,2',4,4'-Tetrahydroxybenzophenone

| Identifier | Value |

| IUPAC Name | bis(2,4-dihydroxyphenyl)methanone nih.gov |

| Common Synonyms | This compound, Uvinul D-50, Seesorb 106 nih.govchemicalbook.com |

| CAS Registry Number | 131-55-5 chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| PubChem CID | 8571 nih.gov |

| Molecular Formula | C13H10O5 chemicalbook.com |

| Molecular Weight | 246.22 g/mol chemicalbook.com |

Historical Context of 2,2',4,4'-Tetrahydroxybenzophenone Research

The scientific exploration of 2,2',4,4'-Tetrahydroxybenzophenone dates back to the late 19th century, with significant advancements in its synthesis occurring over the subsequent decades.

Early Preparations and Syntheses

The initial preparation of 2,2',4,4'-Tetrahydroxybenzophenone was documented by Meyer and Conzetti in 1897. Their method involved the fusion of fluorescein (B123965) chloride with caustic soda at high temperatures, which resulted in a very small yield. google.com Later, in 1915, the Hoesch reaction provided another route for its synthesis. cabidigitallibrary.orgrsc.org A notable contribution came from Russel and Butler in 1949, who reportedly prepared the compound through the fusion of β-resorcylic acid and resorcinol (B1680541) using zinc chloride. google.com These early methods, however, were often characterized by low yields and the use of expensive reagents. google.com

Interactive Data Table: Early Synthetic Methods for 2,2',4,4'-Tetrahydroxybenzophenone

| Year | Researchers | Method |

| 1897 | Meyer and Conzetti | Fusion of fluorescein chloride with caustic soda. google.com |

| 1915 | Hoesch | Hoesch reaction. cabidigitallibrary.orgrsc.org |

| 1949 | Russel and Butler | Zinc chloride fusion of β-resorcylic acid and resorcinol. google.com |

Evolution of Research Foci on Benzophenone (B1666685) Derivatives

Research into benzophenone derivatives has evolved significantly over time. Initially focused on fundamental synthesis and characterization, the field has expanded to explore the wide-ranging biological activities and material science applications of these compounds. nih.gov The unique structural features of benzophenones have made them a versatile scaffold in medicinal chemistry, leading to the development of derivatives with various pharmacological properties. nih.govrsc.org In recent years, there has been a growing emphasis on creating new benzophenone derivatives with enhanced UV absorption capabilities, lower toxicity, and improved performance in applications like sunscreens and polymer stabilization. researchgate.net The development of next-generation benzophenone derivatives is a key focus of current research and development efforts. 360iresearch.com

Significance and Versatility in Advanced Chemical Systems

The distinct molecular structure of 2,2',4,4'-Tetrahydroxybenzophenone, with its four hydroxyl groups, imparts a high degree of functionality, making it a valuable component in several advanced chemical systems. chemicalbook.com

Its primary and most well-documented application is as a UV stabilizer and absorber in polymers. chemicalbook.com When incorporated into plastics, resins, and rubbers, it protects these materials from UV-induced degradation, thereby extending their lifespan and maintaining their physical properties. chemicalbook.comfishersci.ca This is achieved through the compound's ability to absorb harmful UV radiation and dissipate it as less damaging thermal energy. chemicalbook.com

Furthermore, 2,2',4,4'-Tetrahydroxybenzophenone is utilized in the production of photochromic materials, which change color upon exposure to UV light. This property is harnessed in applications such as self-adjusting sunglasses and windows. chemicalbook.com In the realm of organic electronics, its strong UV absorption is beneficial for protecting organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs) from degradation, thus enhancing their stability and operational longevity. chemicalbook.commdpi.com The compound also serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals. chemicalbook.comfishersci.ca

Role as a UV Absorber and Stabilizer in Polymer and Material Science

The principal application of 2,2',4,4'-Tetrahydroxybenzophenone is as a UV absorber and stabilizer in various materials. chemicalbook.com Polymers, plastics, resins, and coatings are susceptible to degradation from exposure to UV light, which can lead to discoloration, loss of mechanical properties, and a shortened lifespan. chemicalbook.comnih.gov By incorporating 2,2',4,4'-Tetrahydroxybenzophenone into these materials, the harmful UV radiation is absorbed and converted into less damaging thermal energy. chemicalbook.com

This protective mechanism is crucial for a wide range of products, including adhesives, synthetic rubber, and high-grade paints, enhancing their durability and performance when exposed to sunlight. patsnap.comuvabsorber.com The compound works by dissipating the absorbed light energy through a reversible intramolecular proton transfer, which reduces the amount of UV radiation absorbed by the polymer matrix and consequently slows the rate of weathering. mpi.eu Its effectiveness has made it a valued additive in the plastics industry for protecting materials from the damaging effects of outdoor exposure. uvabsorber.com Furthermore, research has been conducted on various substituted 2,4-dihydroxy dibenzophenone compounds to analyze how different substituents affect their UV absorption and resistance properties in fabrics like cotton and polyester. mdpi.com

Emerging Applications in Organic Electronics

Beyond its traditional role, 2,2',4,4'-Tetrahydroxybenzophenone is finding new applications in the field of organic electronics. chemicalbook.com Its strong UV absorption capabilities are being leveraged to protect sensitive organic electronic devices, such as organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), from UV-induced degradation, which can improve their stability and operational lifespan. chemicalbook.com

Recent research has also focused on the nonlinear optical (NLO) properties of 2,2',4,4'-tetrahydroxybenzophenone single crystals. bohrium.comspringerprofessional.de These crystals, grown using the slow evaporation solution technique, have been shown to possess good transmittance in the visible region with a UV cut-off wavelength around 401 nm. bohrium.comspringerprofessional.deresearchgate.net The study of their optical and dielectric properties is crucial for developing new materials for applications in photonics, including optical data storage and frequency conversion of high-power lasers. bohrium.comspringerprofessional.de The ability of the compound to undergo reversible structural changes upon UV exposure is also utilized in photochromic materials, which are used in products like automatically adjusting sunglasses and windows. chemicalbook.com

Relevance in Biomedical and Environmental Studies

The widespread use of 2,2',4,4'-Tetrahydroxybenzophenone in consumer products like sunscreens and cosmetics has led to its detection in the environment, prompting significant research into its biomedical and environmental relevance. chemicalbook.comnih.gov As a component of many personal care products, it enters aquatic ecosystems through both direct input from recreational activities and indirect input via wastewater discharge. nih.gov

Studies have focused on developing methods for its detection and removal from environmental water samples. sigmaaldrich.com For instance, novel photocatalysts and advanced nanotechnologies are being explored for their efficiency in decomposing and eliminating benzophenone-type UV filters from water. sigmaaldrich.com From a biomedical perspective, research has investigated the interactions of benzophenone derivatives with biological molecules. One study examined the binding mechanism of these UV filters with human serum albumin, providing insight into their behavior within biological systems. sigmaaldrich.com Other research has explored the potential association between exposure to benzophenone UV filters and effects on reproductive health markers, such as sperm DNA fragmentation. sigmaaldrich.comsigmaaldrich.com Environmentally, the acute toxicity of hydroxylated benzophenones on aquatic organisms like Chlorella vulgaris and Daphnia magna has been assessed to evaluate their potential ecological risk. nih.gov

Table 2: Acute Toxicity of Benzophenone Derivatives in Aquatic Organisms nih.gov

| Compound | Organism | 96 h-EC₅₀ (mg/L) | 48 h-LC₅₀ (mg/L) |

|---|---|---|---|

| 4,4'-dihydroxybenzophenone | Chlorella vulgaris | 183.60 | - |

| 4,4'-dihydroxybenzophenone | Daphnia magna | - | 12.50 |

| 2,4,4'-trihydroxybenzophenone (B74534) | Chlorella vulgaris | 3.50 | - |

| 2,4,4'-trihydroxybenzophenone | Daphnia magna | - | 3.74 |

EC₅₀: The concentration of a substance that causes a 50% effect (e.g., growth inhibition) in the test population. LC₅₀: The concentration of a substance that is lethal to 50% of the test population.

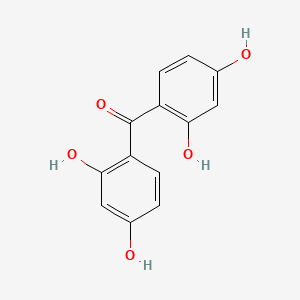

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRYSGJLQFHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041306 | |

| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

491 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C) | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm at 25 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Light yellow powder | |

CAS No. |

131-55-5 | |

| Record name | 2,2′,4,4′-Tetrahydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-tetrahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRR8K3H9VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198.8 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,2',4,4'-Tetrahydroxybenzophenone

The production of 2,2',4,4'-tetrahydroxybenzophenone is primarily accomplished through several established condensation reactions. These methods, while all yielding the target compound, differ in their reactants, catalysts, and reaction conditions.

Condensation Reactions

Condensation reactions form the cornerstone of 2,2',4,4'-tetrahydroxybenzophenone synthesis. These reactions involve the joining of two or more molecules, often with the elimination of a small molecule like water or hydrogen chloride.

A notable method for preparing 2,2',4,4'-tetrahydroxybenzophenone involves the condensation of resorcinol (B1680541) dimethyl ether with phosgene (B1210022) in the presence of anhydrous aluminum chloride. google.com This process is conducted in a suitable solvent, such as a chlorinated hydrocarbon. google.com The reaction is characterized by its excellent yields, reportedly ranging from 80% to 90%, and the use of commercially available starting materials. google.com

The procedure involves the dropwise addition of resorcinol dimethyl ether to a mixture of phosgene and aluminum chloride in a chlorinated hydrocarbon solvent at a temperature of 30-40°C. google.com The mixture is then heated to 65-80°C, cooled, and further treated with additional aluminum chloride before a final heating step at 60-70°C. google.com The product is isolated by treating the reaction mixture with a dilute aqueous hydrochloric acid solution and filtering the resulting solid. google.com

| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |

| Resorcinol Dimethyl Ether, Phosgene | Anhydrous Aluminum Chloride | Chlorinated Hydrocarbon | 30-80 | 80-90 |

Another established synthesis route involves the condensation of 2,4-diacetoxybenzonitrile with resorcinol. google.com This reaction is carried out in the presence of hydrochloric acid and zinc chloride. The initial product of this condensation is 2,4-diacetoxy-2',4'-dihydroxybenzophenoneimine hydrochloride, which is subsequently hydrolyzed in an acidic solution to yield 2,2',4,4'-tetrahydroxybenzophenone. google.com However, historical accounts suggest this method is time-consuming and results in low yields. google.com

| Reactants | Catalyst/Reagents | Intermediate | Final Product |

| 2,4-Diacetoxybenzonitrile, Resorcinol | Hydrochloric Acid, Zinc Chloride | 2,4-diacetoxy-2',4'-dihydroxybenzophenoneimine hydrochloride | 2,2',4,4'-Tetrahydroxybenzophenone |

The fusion of β-resorcylic acid and resorcinol using zinc chloride as a catalyst also yields 2,2',4,4'-tetrahydroxybenzophenone. google.com This method, however, has been reported to be time-consuming and to produce very low yields, making it less favorable for large-scale production. google.com

| Reactants | Catalyst | Method | Reported Disadvantages |

| β-Resorcylic Acid, Resorcinol | Zinc Chloride | Fusion | Time-consuming, very low yields |

A common method for preparing 2,2',4,4'-tetrahydroxybenzophenone utilizes 2,4-dihydroxybenzoic acid (a type of polyhydroxy benzoic acid) and resorcinol as the primary reactants. patsnap.com The reaction is catalyzed by a combination of anhydrous zinc chloride and phosphorus oxychloride, with sulfolane (B150427) often serving as the solvent. patsnap.comgoogle.com

In a typical procedure, phosphorus oxychloride, sulfolane, and 2,4-dihydroxybenzoic acid are added to a reaction vessel. patsnap.com Subsequently, phosphorus trichloride (B1173362), resorcinol, and zinc chloride are introduced while stirring. patsnap.com The mixture is then heated to a temperature of 62-65°C to allow the reaction to proceed to completion. patsnap.com Following the reaction, the mixture is hydrolyzed with water, cooled, and the precipitated product is collected by filtration. patsnap.com Further purification steps such as refining, crystallization, centrifugation, and drying are then carried out to obtain the final product. patsnap.com One patent describes achieving a yield of 85.5% using this method. google.com

| Reactants | Catalysts/Reagents | Solvent | Temperature (°C) | Yield (%) |

| Resorcinol, 2,4-Dihydroxybenzoic Acid | Anhydrous Zinc Chloride, Phosphorus Oxychloride, Phosphorus Trichloride | Sulfolane | 62-65 | ~85.5 |

A different approach to synthesizing a tetrahydroxybenzophenone derivative, specifically 2,3,4,4'-tetrahydroxybenzophenone (B1349439), employs the Hoesch reaction. cabidigitallibrary.org This synthesis uses pyrogallol (B1678534) and 4-cyanophenol as the starting materials. The reaction is conducted in diethyl ether as a solvent, with hydrogen chloride and zinc chloride acting as catalysts. cabidigitallibrary.org Through an orthogonal test method to optimize conditions, a yield of over 90% and a product purity of over 98% were achieved. cabidigitallibrary.org The optimal conditions were identified as a molar ratio of pyrogallol to 4-cyanophenol of 1:0.96, a reaction temperature of 20°C, and a reaction time of 24 hours. cabidigitallibrary.org

| Reactants | Catalysts/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Pyrogallol, 4-Cyanophenol | Hydrogen Chloride, Zinc Chloride | Diethyl Ether | 20 | 24 | >90 | >98 |

Derivatization and Functionalization Strategies

The hydroxyl groups of 2,2',4,4'-tetrahydroxybenzophenone offer reactive sites for various chemical modifications, leading to the creation of derivatives with tailored properties.

The selective methylation of 2,2',4,4'-tetrahydroxybenzophenone is a key transformation. An industrial-scale method involves a two-step Friedel-Crafts alkylation process starting from 2,2',4,4'-tetrahydroxybenzophenone. Selective methylation is achieved using dimethyl sulfate (B86663) in the presence of zinc chloride as a catalyst. This reaction is typically conducted in a mixed solvent system of dichloroethane and anhydrous ethanol (B145695) at 45–50°C for 8 hours, yielding 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (B89677) in high yields.

Another approach involves the reaction of 2-hydroxy-4-methoxy-benzoic acid with resorcinol monomethyl ether in the presence of zinc chloride and phosphorous oxychloride at 70-75°C. chemicalbook.com

A different synthetic route to 2,2'-dihydroxy-4,4'-dimethoxybenzophenone starts with m-dimethoxybenzene and oxalyl chloride, using a catalyst like azobisisobutyronitrile, to form the intermediate 2,2',4,4'-tetramethoxybenzophenone. patsnap.comgoogle.com This intermediate is then demethylated using a Lewis acid such as zinc chloride in an organic solvent at 50°C to produce the final product. patsnap.comgoogle.com

A summary of a methylation reaction is presented below:

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Product | Yield |

| 2,2',4,4'-Tetrahydroxybenzophenone | Dimethyl sulfate | Zinc Chloride | Dichloroethane/Ethanol | 45-50°C | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 95% |

| m-Dimethoxybenzene, Oxalyl chloride | - | Azobisisobutyronitrile | - | 70-80°C | 2,2',4,4'-Tetramethoxybenzophenone (intermediate) | Not specified |

| 2,2',4,4'-Tetramethoxybenzophenone | - | Zinc Chloride | Dichloroethane | 50°C | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Not specified |

2,2',4,4'-Tetrahydroxybenzophenone serves as a precursor for the synthesis of xanthone (B1684191) derivatives. sc.edu A notable example is its conversion to 3,6-dihydroxyxanthone through a microwave-assisted annulation reaction catalyzed by sodium acetate. sc.edusc.eduresearchgate.net This intramolecular cyclization is performed at 200°C for 30-40 minutes and can achieve a yield of over 93% with a purity of 99%. sc.eduresearchgate.net The resulting 3,6-dihydroxyxanthone can be further methylated using dimethyl sulfate and sodium carbonate in acetone (B3395972) at reflux to produce 3,6-dimethoxyxanthone with a yield of over 92% and purity greater than 99%. sc.edu

Alternatively, 3,6-dihydroxyxanthone can be synthesized by heating 2,2',4,4'-tetrahydroxybenzophenone in water at 195-200°C for 4 hours, resulting in a 90.4% yield. prepchem.com

The two-step synthesis of 3,6-dimethoxyxanthone is detailed below:

| Step | Starting Material | Reagents | Conditions | Product | Yield | Purity |

| 1 | 2,2',4,4'-Tetrahydroxybenzophenone | Sodium Acetate | Microwave, 200°C, 30-40 min | 3,6-Dihydroxyxanthone | >93% | 99% |

| 2 | 3,6-Dihydroxyxanthone | Dimethyl sulfate, Sodium Carbonate | Acetone, Reflux | 3,6-Dimethoxyxanthone | >92% | >99% |

The chemical modification of chitosan (B1678972), a naturally occurring biopolymer, through the formation of Schiff bases with various aldehydes is a well-established strategy to enhance its properties and applications. tsijournals.commdpi.com The free amino groups on the chitosan backbone readily react with the carbonyl group of an aldehyde to form an imine or azomethine linkage, which is characteristic of a Schiff base. mdpi.com This functionalization can improve the capacity of chitosan to interact with metal ions and can be tailored by the choice of aldehyde and reaction conditions. tsijournals.com

While direct Schiff base functionalization of 2,2',4,4'-tetrahydroxybenzophenone with chitosan is not explicitly detailed in the provided search results, the principles of forming chitosan-based Schiff bases are well-documented with other hydroxy-substituted benzaldehydes, such as 2,4-dihydroxybenzaldehyde. tsijournals.com This suggests a potential pathway for creating novel chitosan-based materials functionalized with tetrahydroxybenzophenone moieties, which could exhibit enhanced properties for various applications. rsc.orgnih.govresearchgate.net

Catalytic Considerations in Synthesis

The choice of catalyst is a critical factor in the synthesis of 2,2',4,4'-tetrahydroxybenzophenone and its derivatives, influencing reaction rates, yields, and selectivity.

In the synthesis of benzophenone (B1666685) derivatives, Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are commonly employed as catalysts in Friedel-Crafts acylation reactions. patsnap.compatsnap.comresearchgate.net For instance, the synthesis of 2,3,4,4'-tetrahydroxybenzophenone can be achieved using pyrogallol and p-hydroxybenzoic acid with zinc chloride as a catalyst. google.com Boron trifluoride, often in a methanol (B129727) solution, also serves as an effective catalyst for this type of acylation. google.com

In some modern approaches, a combination of catalysts is used. For example, a compound catalyst system of zinc chloride and phosphorus oxychloride is utilized in the reaction between 2,4-dihydroxybenzoic acid and resorcinol. patsnap.com The addition of phosphorus trichloride can further improve the reaction's safety and control. patsnap.com

Phase transfer catalysts, such as octadecyltrimethylammonium bromide, have been shown to be effective in the synthesis of dihydroxybenzophenones by facilitating the reaction between immiscible reactants, leading to higher purity and yield. tsijournals.com

Role of Lewis Acids (e.g., ZnCl₂, AlCl₃)

Lewis acids are crucial catalysts in the synthesis of 2,2',4,4'-tetrahydroxybenzophenone. They facilitate the acylation reaction, a key step in the formation of the benzophenone skeleton.

Zinc Chloride (ZnCl₂): Commonly used in conjunction with phosphorus oxychloride, zinc chloride acts as a catalyst in the reaction between resorcinol and 2,4-dihydroxybenzoic acid. patsnap.comchemicalbook.com In one method, anhydrous zinc chloride and phosphorus oxychloride are added to a mixture of resorcinol and 2,4-dihydroxybenzoic acid, followed by refluxing to drive the reaction. chemicalbook.com Another patented process involves adding zinc chloride to a mixture of phosphorus oxychloride, sulfolane, 2,4-dihydroxybenzoic acid, phosphorus trichloride, and resorcinol. patsnap.com The use of zinc chloride in these syntheses is well-established for promoting the acylation of phenols. google.com

Aluminum Chloride (AlCl₃): Aluminum chloride is another effective Lewis acid for this synthesis. A process has been developed that involves condensing resorcinol dimethyl ether with phosgene in the presence of anhydrous aluminum chloride. google.com This method offers high yields and utilizes readily available chemicals. google.com The process involves the dropwise addition of resorcinol dimethyl ether to a mixture of phosgene and aluminum chloride, followed by heating and further addition of aluminum chloride to complete the reaction. google.com Lewis acids like AlCl₃ are known to be effective catalysts for various organic reactions, including the synthesis of organic peroxides. mdpi.com

Impact of Solvent Systems and Reaction Conditions

The choice of solvent and the control of reaction conditions are critical for achieving high yields and purity of 2,2',4,4'-tetrahydroxybenzophenone.

Solvent Systems:

Sulfolane: This solvent is used in a preparation method involving zinc chloride and phosphorus oxychloride as catalysts. patsnap.com However, this method can present challenges in terms of operational safety and reaction control, with a tendency for the reaction mixture to solidify. patsnap.com

Chlorinated Hydrocarbons: Solvents like dichloroethane are employed in conjunction with sulfolane in some patented methods. patsnap.com The use of chlorinated hydrocarbons of the aliphatic and benzene (B151609) series is also a feature of the process using aluminum chloride and phosgene. google.com

Water: In some synthetic routes, the reaction is followed by hydrolysis in water to break down catalyst complexes and facilitate product isolation. patsnap.comchemicalbook.com The crude product is often purified by recrystallization from boiling water. chemicalbook.comchemicalbook.com

Methanol: A method for synthesizing a related compound, 2,3,4,4'-tetrahydroxybenzophenone, utilizes a methanol solution of boron trifluoride as both a catalyst and a solvent. google.com

Reaction Conditions:

Temperature: The reaction temperature is a key parameter that needs to be carefully controlled. For instance, in the zinc chloride-catalyzed synthesis, the reaction mixture is refluxed at 70°C. chemicalbook.com In another method, the temperature is slowly raised to 62-65°C and held to ensure complete reaction. patsnap.com The process using aluminum chloride involves heating the mixture to 65-80°C and then to 60-70°C after the addition of more catalyst. google.com

Reaction Time: The duration of the reaction is also crucial for maximizing the yield. Reaction times can range from 2.5 hours to several hours depending on the specific method. chemicalbook.comgoogle.com

Stirring: Continuous stirring is generally required to ensure proper mixing of the reactants and catalysts. chemicalbook.com

The optimization of solvent systems and reaction conditions is an ongoing area of research to develop more efficient, safer, and environmentally friendly methods for the synthesis of 2,2',4,4'-tetrahydroxybenzophenone. tsijournals.com

Purification and Characterization Techniques in Synthetic Research

Following the synthesis, the crude 2,2',4,4'-tetrahydroxybenzophenone must be purified and its chemical structure confirmed through various analytical techniques.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying the synthesized 2,2',4,4'-tetrahydroxybenzophenone.

From Boiling Water: A common and effective method for purification is recrystallization from boiling water. chemicalbook.comchemicalbook.com The crude product is dissolved in hot water, often with the addition of activated carbon to remove colored impurities, and then allowed to cool, leading to the formation of purer crystals. chemicalbook.comgoogle.com In one procedure, the crude product is extracted with boiling water, and the extracts are treated with Norite (a type of activated carbon) before cooling to induce precipitation. google.com

Solvent Selection: The choice of solvent is critical for successful recrystallization. Water is frequently used due to the hydroxyl groups on the benzophenone, which impart some solubility in hot water while allowing for precipitation upon cooling. chemicalbook.comchemicalbook.com

The effectiveness of recrystallization is often assessed by the melting point of the purified product. A sharp melting point within the expected range indicates a high degree of purity.

Spectroscopic Characterization (e.g., ¹H NMR, FTIR, UV-Vis, HPLC, GCMS)

A suite of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized 2,2',4,4'-tetrahydroxybenzophenone. While specific spectral data for this exact compound is not detailed in the provided search results, the general application of these techniques for similar compounds is well-documented. For instance, the synthesis of the related 2,4-dihydroxybenzophenone (B1670367) involves characterization by infrared spectroscopy to identify key functional groups like the benzene ring, carbonyl group, and hydroxyl groups. tsijournals.com Similarly, another study on a trihydroxybenzophenone derivative confirms the structure using elemental analysis and IR spectroscopy. researchgate.net

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would be used to determine the number and environment of the protons in the molecule, providing crucial information about the arrangement of substituents on the aromatic rings.

FTIR (Fourier-Transform Infrared Spectroscopy): FTIR is used to identify the characteristic functional groups present in the molecule. For 2,2',4,4'-tetrahydroxybenzophenone, this would include the stretching vibrations of the hydroxyl (-OH) groups and the carbonyl (C=O) group, as well as the vibrations associated with the aromatic rings. patsnap.com

UV-Vis (Ultraviolet-Visible Spectroscopy): Given its primary application as a UV absorber, UV-Vis spectroscopy is essential to determine the wavelengths at which the compound absorbs UV radiation most effectively. kyoto-u.ac.jp

HPLC (High-Performance Liquid Chromatography): HPLC is a powerful tool for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts.

GCMS (Gas Chromatography-Mass Spectrometry): GCMS combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify the components of a mixture. It can be used to confirm the molecular weight of the synthesized compound and to identify any volatile impurities.

Photochemistry and Photoprotective Mechanisms

UV Absorption Properties and Spectral Characteristics

The defining characteristic of 2,2',4,4'-Tetrahydroxybenzophenone is its strong ability to absorb UV light, particularly in the UVA and UVB regions. chemicalbook.com This absorption is a direct consequence of its electronic structure, which allows for the promotion of electrons to higher energy states upon irradiation.

The UV-Visible spectrum of 2,2',4,4'-Tetrahydroxybenzophenone shows strong absorption with characteristic peaks. A study of a single crystal of the compound identified absorption bands with maxima (λmax) at 234 nm, 259 nm, 287 nm, and 385 nm. researchgate.net The optical band gap, which represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), has been determined from the UV-Vis transmission spectrum. The analysis using a Tauc plot estimates the direct optical band gap of a 2,2',4,4'-Tetrahydroxybenzophenone single crystal to be approximately 3.88 eV. researchgate.net

Table 1: Spectral and Optical Properties of 2,2',4,4'-Tetrahydroxybenzophenone

| Property | Value |

|---|---|

| UV Absorption Maxima (λmax) | 234 nm, 259 nm, 287 nm, 385 nm researchgate.net |

| Optical Band Gap (Direct) | ~3.88 eV researchgate.net |

This interactive table summarizes key spectral data for the compound.

The molecular architecture of 2,2',4,4'-Tetrahydroxybenzophenone is crucial to its function as a UV absorber. chemicalbook.com The benzophenone (B1666685) core provides the fundamental chromophore, where the conjugated system of the two phenyl rings and the carbonyl group allows for π-π* and n-π* electronic transitions upon UV absorption. researchgate.net

The efficiency of this process is significantly enhanced by the presence of four hydroxyl (-OH) groups. chemicalbook.com Specifically, the hydroxyl group at the 2-position (ortho to the carbonyl group) is of paramount importance. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This structural feature is key to the photostabilization mechanism, facilitating a rapid and efficient pathway for the dissipation of absorbed energy. This mechanism prevents the absorbed energy from initiating degradative chemical reactions in the host material. guidechem.com

Excited State Dynamics and Energy Dissipation Pathways

Upon absorbing a UV photon, the molecule is promoted to an electronically excited singlet state (S1 or S2). The subsequent de-excitation process is critical for its photoprotective function and is dominated by extremely rapid and efficient non-radiative pathways.

For the parent compound, benzophenone, excitation leads to the formation of a singlet state (S1) which has (n, π*) character. edinst.com This state can efficiently undergo intersystem crossing (ISC) to a triplet state (T1 or T2). edinst.comacs.org The high efficiency of ISC (~100% for benzophenone) is a hallmark of the benzophenone chromophore. edinst.com The triplet state is relatively long-lived and can decay back to the ground state via phosphorescence or non-radiative processes. edinst.com Transient absorption spectroscopy on benzophenone reveals a characteristic triplet-triplet absorption spectrum. edinst.comresearchgate.net While detailed phosphorescence and triplet-triplet absorption spectra for the 2,2',4,4'-tetrahydroxy derivative are not widely reported, the fundamental benzophenone chromophore suggests that triplet states are significantly populated.

The primary mechanism for energy dissipation in 2-hydroxybenzophenone (B104022) derivatives is a non-radiative pathway involving the intramolecular hydrogen bond. Following excitation, an extremely fast process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. In this process, the proton from the 2-hydroxy group transfers to the carbonyl oxygen, forming an unstable keto-tautomer. This tautomer rapidly undergoes non-radiative decay back to the original ground-state structure, releasing the absorbed energy as heat. guidechem.com

In addition to ESIPT, intersystem crossing is a key non-radiative pathway. For benzophenone, computational studies show that after excitation, both direct (S1 → T1) and indirect (S1 → T2 → T1) mechanisms for populating the triplet state are possible, with the indirect pathway being more prevalent. acs.org This process is incredibly fast, occurring on a sub-picosecond timescale. acs.orgnih.gov These rapid non-radiative deactivation channels, whether through ESIPT or intersystem crossing, effectively compete with slower, potentially destructive photochemical reactions, thus imparting high photostability. guidechem.com

Photostability and Degradation Pathways

Despite its efficient energy dissipation mechanisms, 2,2',4,4'-Tetrahydroxybenzophenone is not completely immune to photodegradation under prolonged UV exposure. Studies on benzophenone-type UV filters have shown they possess high photostability, though degradation can occur over time.

Research indicates that the photodegradation of similar benzophenone derivatives often follows pseudo-first-order kinetics. The degradation process can involve several chemical transformations. Studies on the related compound 2,4,4'-Trihydroxybenzophenone (B74534) have identified potential degradation pathways that are likely applicable to the tetrahydroxy variant. These include the cleavage of the C-C bridge bond between the phenyl rings and the carbonyl group, as well as hydroxylation of the aromatic rings. nih.gov Polymerization reactions can also occur, leading to the formation of dimer products and other higher molecular weight species. nih.gov

Resistance to UV-Induced Degradation

Benzophenone-type UV filters, including 2,2',4,4'-tetrahydroxybenzophenone, are designed to be inherently resistant to degradation upon exposure to UV light. Their primary mechanism of action involves absorbing UV radiation and converting it into less harmful thermal energy, which is then dissipated. chemicalbook.comguidechem.com This process allows the compound to protect materials without being rapidly consumed itself.

Research has shown that the photodegradation of benzophenones in aqueous environments often follows pseudo-first-order kinetics. In laboratory experiments using a medium-pressure UV lamp, several benzophenone-type UV filters demonstrated significant resistance to UV light, with half-lives ranging from 17 to 99 hours. nih.gov This inherent stability is crucial for its effectiveness as a long-term UV stabilizer.

Table 1: Photostability of Benzophenone-Type UV Filters

| Compound | Irradiation Conditions | Half-life (t1/2) | Kinetic Model |

|---|---|---|---|

| Benzophenones | Medium pressure UV lamp | 17 - 99 hours | Pseudo-first-order |

Data sourced from laboratory-scale irradiation experiments on six benzophenone-type UV filters. nih.gov

Mechanisms of Photodegradation of Benzophenones

While resistant, benzophenones are not completely immune to degradation. The process of photodegradation can occur through several mechanisms, particularly under the influence of other environmental substances.

One primary mechanism is photoreduction , a process that can occur when the benzophenone molecule, after being excited to a triplet state (n-π*) by UV radiation, abstracts a hydrogen atom from a suitable donor molecule in its vicinity. youtube.com This results in the formation of radicals that can lead to various degradation products. youtube.com

Advanced oxidation processes (AOPs), such as UV/H₂O₂ and the Fenton process, are also used to study and induce the degradation of benzophenones. nih.gov In the UV/H₂O₂ process, the photolysis of hydrogen peroxide generates hydroxyl radicals that oxidize the organic molecules. nih.gov Similarly, the Fenton process uses iron ions and hydrogen peroxide to produce these powerful oxidizing radicals. nih.gov

Table 2: Contribution of Radicals to the Degradation of 2,4-dihydroxybenzophenone (B1670367) (BP1) in the Presence of Nitrite

| Initial Nitrite Concentration | •OH Contribution | •NO₂ Contribution |

|---|---|---|

| 10 µM | 66.1% | 21.5% |

Data from a kinetic modeling study on the nitrite-sensitized photodegradation of benzophenones. nih.gov

Role as a UV Filter in Material Protection

The ability of 2,2',4,4'-tetrahydroxybenzophenone to absorb UV radiation makes it an invaluable additive for protecting a wide range of materials from the damaging effects of sunlight. chemimpex.comchemicalbook.comchemicalbook.com

Preventing Degradation and Discoloration in Polymers and Coatings

When polymers such as plastics and resins are exposed to UV radiation, the photons can break their covalent bonds. nih.gov This leads to a loss of mechanical properties, discoloration, brittleness, and a shortened lifespan. chemicalbook.cominnospk.com Incorporating 2,2',4,4'-tetrahydroxybenzophenone into polymer matrices effectively mitigates this damage. chemicalbook.com It acts as a UV stabilizer by absorbing the harmful UV energy and dissipating it as heat, thereby preventing the initiation of degradation reactions. guidechem.com

This protective function is widely utilized in various plastic products, including films and molded articles, to improve their durability and color retention. innospk.com Similarly, it is added to coatings and paints to enhance their weatherability and resistance to UV-induced degradation. innospk.cominnospk.com This is particularly important for industrial, automotive, and architectural coatings, where maintaining both the integrity and the aesthetic finish of the surface over time is crucial. innospk.com

Table 3: Applications of 2,2',4,4'-Tetrahydroxybenzophenone in Polymer Protection

| Polymer Type | Application Area | UV Protection Mechanism |

|---|---|---|

| Plastics (e.g., Polyethylene) | Packaging, films, fibers | Absorbs UV light, preventing polymer degradation and improving color retention. chemicalbook.cominnospk.com |

| Coatings & Paints | Automotive, industrial, architectural | Improves weatherability and resistance to discoloration and fading. innospk.cominnospk.com |

| Resins | Various | Acts as a UV absorber to prevent degradation. chemicalbook.com |

Enhancing Durability of Outdoor Materials

The efficacy of 2,2',4,4'-tetrahydroxybenzophenone as a UV stabilizer is especially beneficial for materials used outdoors. Products such as automotive parts, outdoor furniture, and packaging materials are constantly exposed to sunlight and are therefore susceptible to UV-induced aging. chemicalbook.com The inclusion of this compound extends the functional lifespan and durability of these materials by protecting them from the sun's deleterious effects. chemicalbook.comchemimpex.com It helps outdoor plastics and synthetic fibers resist degradation, ensuring they remain robust and maintain their appearance for longer periods. innospk.com

Biological Activities and Mechanistic Studies

Antioxidant Properties and Oxidative Stress Mitigation

2,2',4,4'-Tetrahydroxybenzophenone, also known as Benzophenone-2, is a phenolic compound recognized for its antioxidant properties, which enable it to protect cells from oxidative stress chem-iso.comguidechem.com. This activity is central to its potential role in mitigating the effects of diseases related to oxidative damage. Its molecular structure, featuring four hydroxyl groups on the benzophenone (B1666685) skeleton, endows it with a heightened ability to counteract harmful reactive oxygen species chemicalbook.com.

The antioxidant capacity of phenolic compounds like 2,2',4,4'-Tetrahydroxybenzophenone is often evaluated using assays that measure their ability to scavenge stable free radicals. Two common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays researchgate.netmdpi.com.

In the DPPH assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it to the corresponding hydrazine nih.gov. This process leads to a color change from violet to yellow, and the degree of discoloration is proportional to the scavenging potential of the compound nih.gov. The ABTS assay is based on the interaction between the antioxidant and the pre-formed ABTS radical cation (ABTS•+). The scavenging of this radical cation by the antioxidant causes a bleaching of the solution, which can be measured spectrophotometrically to quantify the antioxidant activity mdpi.com. Both assays are effective in determining the capacity of a compound to act as a hydrogen-donating antioxidant nih.gov.

The antioxidant activity of 2,2',4,4'-Tetrahydroxybenzophenone is fundamentally linked to its chemical structure as a phenolic compound guidechem.com. The four hydroxyl (-OH) groups attached to the benzene (B151609) rings are crucial to this function. These phenolic groups can act as hydrogen or electron donors, effectively neutralizing free radicals nih.gov. By donating a hydrogen atom, the phenolic antioxidant transforms the radical into a more stable, non-reactive species. This electron-donating ability is a key characteristic of phenolic antioxidants and is directly related to their radical-scavenging power nih.gov.

The ability of 2,2',4,4'-Tetrahydroxybenzophenone to mitigate oxidative stress has implications for its potential use in addressing chronic degenerative diseases chem-iso.com. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a contributing factor in the development of various conditions, including cardiovascular diseases and neurodegenerative disorders. The antioxidant properties of this compound suggest it could be a candidate for the development of new therapeutic agents aimed at treating such oxidative stress-related diseases chem-iso.com.

Biological Interactions and Metabolic Fate

Beyond its antioxidant activity, 2,2',4,4'-Tetrahydroxybenzophenone interacts with biological macromolecules and undergoes metabolic transformation in living organisms.

Studies have investigated the interaction between benzophenone-type UV filters, including 2,2',4,4'-Tetrahydroxybenzophenone, and human serum albumin (HSA), the most abundant protein in mammalian blood plasma mdpi.com. HSA plays a critical role in transporting various endogenous and exogenous substances mdpi.com. Research on the parent compound, benzophenone, binding to bovine serum albumin (BSA) suggests that such interactions are often stabilized by forces like hydrogen bonds and van der Waals forces nih.gov. These studies provide insight into how these compounds behave in biological systems and their potential health implications . The binding process can induce conformational changes in the albumin protein, slightly altering its microenvironment nih.gov.

Table 1: Interaction with Serum Albumin

| Interacting Molecule | Macromolecule | Key Interaction Forces (Inferred) | Potential Outcome |

| Benzophenone Derivatives | Human Serum Albumin (HSA) | Hydrogen Bonding, Van der Waals Forces | Transport in the bloodstream, potential conformational changes in HSA |

The zebrafish (Danio rerio) has been utilized as a model organism to study the metabolic fate of 2,2',4,4'-Tetrahydroxybenzophenone nih.govnih.gov. These studies help in understanding the detoxification mechanisms that organisms employ in response to exposure to this xenobiotic chemical nih.gov.

Research indicates that zebrafish metabolize the compound primarily through Phase II conjugation pathways, specifically sulfation and glucuronidation acs.org. In zebrafish hepatic cell models, glucuronidation was found to be the predominant pathway. The metabolism can result in the formation of distinct monoglucuronide conjugates of the parent compound acs.org. Furthermore, exposure to 2,2',4,4'-Tetrahydroxybenzophenone can induce activity in the cytochrome P450 (CYP450) enzyme system, which is involved in the detoxification of foreign substances nih.gov. Specifically, studies have shown a significant increase in erythromycin N-demethylase (ERND) activity, an indicator of CYP3A expression, after chronic exposure in zebrafish, suggesting an induction of this detoxification pathway nih.gov.

Table 2: Metabolism of 2,2',4,4'-Tetrahydroxybenzophenone in Zebrafish Model

| Metabolic Process | Key Pathway | Enzyme System | Observed Metabolites/Effects |

| Phase II Conjugation | Glucuronidation (predominant), Sulfation | - | BP2-monoglucuronide conjugates |

| Detoxification | CYP450 Induction | Cytochrome P450 (CYP3A) | Increased ERND activity |

Identification in Human Biospecimens (e.g., Blood, Urine)

2,2',4,4'-Tetrahydroxybenzophenone (also known as BP-2) has been identified in human biospecimens, particularly in urine, indicating human exposure to this compound. As a component of the benzophenone-type UV filters, it is used in a variety of personal care products, leading to its absorption and subsequent detection in the body. nih.govmdpi.com

A cross-sectional study conducted in Southern Spain with 215 young university students found that 97% of the participants had detectable urinary concentrations of at least one of the five measured benzophenone-type UV filters, including BP-2. nih.gov In another study focused on developing an analysis method for five BP derivatives in human urine, 2,2',4,4'-Tetrahydroxybenzophenone was one of the target analytes, although it was not detected in the specific urine samples analyzed in that particular study. researchgate.net Research in China has also commonly detected BP-2, along with other benzophenones like BP-1, BP-3, BP-8, and 4-OH-BP, in human matrices. researchgate.net

The presence of BP-2 in urine confirms that it is absorbed by the body, metabolized, and excreted. nih.govresearchgate.net The primary route of exposure leading to its presence in biospecimens is through dermal contact with consumer products containing this UV filter. chemicalbook.comnih.gov

Environmental Distribution and Exposure Pathways

2,2',4,4'-Tetrahydroxybenzophenone is distributed in the environment due to its extensive use as a UV filter in a wide range of consumer and industrial products. mdpi.comguidechem.com It has been detected in various environmental compartments, including surface waters, as well as in products like sunscreens, personal care items, clothing, and food packaging. chemicalbook.comchemicalbook.com Its presence in wastewater is a significant entry point into the aquatic environment. mdpi.com

Human exposure to 2,2',4,4'-Tetrahydroxybenzophenone occurs through several pathways:

Dermal Contact: The most significant exposure route for the general population is through the skin via contact with personal care products such as sunscreens, "anti-aging" creams, hair sprays, and shampoos that contain BP-2. chemicalbook.comguidechem.comnih.gov

Ingestion: Exposure can also occur indirectly through the consumption of packaged foods and beverages. nih.gov Benzophenones can migrate from food contact materials, like inks and coatings on packaging, into the food products themselves. nih.gov

Inhalation: In occupational settings, workers may be exposed through the inhalation of dust when BP-2 is in powder form. nih.gov The general population may also be exposed via inhalation of indoor dust containing the compound. nih.govnih.gov

The widespread use of products containing BP-2 contributes significantly to its release into the environment and subsequent human exposure. mdpi.comnih.gov

Enzyme Modulation and Biosynthetic Pathway Interference

Tyrosinase Inhibition and Melanin (B1238610) Biosynthesis Pathway

2,2',4,4'-Tetrahydroxybenzophenone has been shown to interact with the melanin biosynthesis pathway by acting as a weak inhibitor of tyrosinase, the key enzyme in this process. researchgate.netnih.gov Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production, including the hydroxylation of L-tyrosine to L-DOPA. researchgate.netnih.gov By inhibiting this enzyme, certain compounds can reduce melanin production, which is relevant for conditions of hyperpigmentation. researchgate.net

Research indicates that 2,2',4,4'-Tetrahydroxybenzophenone has a dual effect on melanogenesis; it weakly inhibits tyrosinase activity and also accelerates the conversion of dopachrome to melanin. researchgate.netnih.gov Despite its resorcinol (B1680541) structure, it acts as a weak inhibitor and not as an alternative substrate for the enzyme. researchgate.netnih.gov

Kinetic studies have characterized 2,2',4,4'-Tetrahydroxybenzophenone as a weak competitive inhibitor of tyrosinase. researchgate.netnih.gov Competitive inhibitors function by binding to the active site of the free enzyme, thereby preventing the substrate from binding. nih.gov The inhibitory effect of 2,2',4,4'-Tetrahydroxybenzophenone on tyrosinase has been quantified, with established values for its apparent inhibition constant and IC50. researchgate.netnih.gov

| Kinetic Parameter | Reported Value | Reference |

|---|---|---|

| Apparent Inhibition Constant (Ki) | 2.02 ± 0.09 mM | researchgate.netnih.gov |

| IC50 | 3.82 ± 0.39 mM | researchgate.netnih.gov |

These values are noted to be higher than some previously reported figures, a discrepancy that may be explained by the reaction of 2,2',4,4'-Tetrahydroxybenzophenone with the dopachrome produced during the assay, which could interfere with the measurements. researchgate.netnih.gov

Docking studies have provided insights into the molecular interaction between 2,2',4,4'-Tetrahydroxybenzophenone and the tyrosinase enzyme. These computational models suggest that the compound interacts with the active site of the oxytyrosinase form of the enzyme. researchgate.netnih.gov The interaction is believed to occur whether the compound is in its protonated or deprotonated state. researchgate.netnih.gov However, a key finding from these studies is that although it binds to the active site, it cannot be hydroxylated by the enzyme. This inability to be processed as a substrate confirms its role as an inhibitor rather than an alternative substrate. researchgate.netnih.gov

Effects on Thyroid Peroxidase

In vitro studies have identified 2,2',4,4'-Tetrahydroxybenzophenone as a potent inhibitor of human recombinant thyroid peroxidase (TPO). nih.govresearchgate.net TPO is a crucial enzyme in the synthesis of thyroid hormones (T3 and T4). mdpi.comwikipedia.org It catalyzes the oxidation of iodide ions and their incorporation onto tyrosine residues of the thyroglobulin protein, which is an essential step in hormone production. mdpi.comwikipedia.org

The inhibition of TPO by 2,2',4,4'-Tetrahydroxybenzophenone suggests that this compound may have the potential to interfere with the homeostasis of thyroid hormones. nih.govresearchgate.net The inhibitory effect was observed to be more pronounced in the absence of iodide. nih.gov This mechanism of action is a point of interest for understanding how certain environmental chemicals, classified as endocrine disruptors, may impact thyroid function. nih.gov

Steroidogenesis in Testicular Leydig Cells

Research into the endocrine-disrupting properties of 2,2',4,4'-tetrahydroxybenzophenone (also known as BP2) has revealed its significant impact on steroidogenesis within testicular Leydig cells. nih.gov A key study demonstrated that BP2 affects the expression of genes encoding steroidogenic enzymes, acting, in part, as an antagonist to thyroid hormone signaling, which is crucial for testicular development and function. nih.gov

In the MA-10 Leydig cell line, thyroid hormone (T3) signaling typically increases the expression of P450c17 and P450scc, while decreasing the expression of StAR and 3β-HSD. nih.gov However, BP2 was found to counteract these effects. It downregulated the T3-activated expression of P450c17 and P450scc and enhanced the T3-repressed expression of StAR and 3β-HSD. nih.gov This antagonistic action disrupts the normal hormonal regulation of steroidogenesis.

Further investigation into the molecular mechanisms showed that BP2 alters the promoter activity of genes for P450c17, StAR, and 3β-HSD, which are activated by cAMP and Nur77. nih.gov Animal studies have corroborated these in vitro findings, showing that BP2 administration in mice led to a decrease in testosterone (B1683101) production by affecting the expression of certain steroidogenic enzyme genes. nih.gov These findings underscore the potential of 2,2',4,4'-tetrahydroxybenzophenone to interfere with male reproductive health by disrupting testicular steroidogenesis. nih.gov

Table 1: Effect of 2,2',4,4'-Tetrahydroxybenzophenone on Steroidogenic Enzyme Gene Expression in MA-10 Leydig Cells

| Gene | Effect of Thyroid Hormone (T3) Signaling | Effect of 2,2',4,4'-Tetrahydroxybenzophenone (BP2) |

| P450c17 | Increased Expression | Downregulated T3-activation |

| P450scc | Increased Expression | Downregulated T3-activation |

| StAR | Decreased Expression | Enhanced T3-repression |

| 3β-HSD | Decreased Expression | Enhanced T3-repression |

Cellular and Molecular Responses

Cytotoxicity Studies on Cell Lines (e.g., Cancer Cell Lines, Neuroblastoma SH-SY5Y)

While the broader class of benzophenones has been investigated for cytotoxic effects against various cancer cell lines, specific data regarding the half-maximal inhibitory concentration (IC50) of 2,2',4,4'-tetrahydroxybenzophenone on cancer cell lines and the neuroblastoma SH-SY5Y cell line are not extensively available in the current scientific literature.

General studies on benzophenone derivatives have indicated potential anti-proliferative activities. However, direct and detailed cytotoxicity studies providing specific IC50 values for 2,2',4,4'-tetrahydroxybenzophenone against a panel of cancer cell lines or the SH-SY5Y neuroblastoma cell line are not readily found in the reviewed scientific literature. Therefore, a conclusive statement on its specific cytotoxic profile against these cell lines cannot be made at this time.

DNA Repair Mechanism Enhancement

There is currently no scientific evidence available from the reviewed literature to suggest that 2,2',4,4'-tetrahydroxybenzophenone enhances DNA repair mechanisms. Extensive searches of scientific databases did not yield any studies that have investigated or demonstrated a positive modulatory effect of this compound on DNA repair pathways.

Immunomodulatory Effects

Studies have indicated that 2,2',4,4'-tetrahydroxybenzophenone (BP-2) can exert immunomodulatory effects. Research involving the dermal administration of BP-2 to male Wistar rats for four weeks revealed notable changes in the immune system.

The study found that BP-2 did not alter the relative weights of the thymus and spleen, nor did it show toxic effects on thymocytes and splenocytes. However, it did lead to an increase in the proliferative activity of splenocytes. Furthermore, BP-2 enhanced the metabolic activity of both splenocytes and thymocytes and increased their production of nitric oxide.

Interestingly, these immunological changes were accompanied by increased activity of the hypothalamic-pituitary-thyroid (HPT) axis, evidenced by a reduction in the level of thyroid-stimulating hormone (TRH) and an increase in the free fractions of triiodothyronine (fT3) and thyroxine (fT4) in the blood. The researchers suggest that the hyperthyroidism induced by prolonged dermal exposure to BP-2 may be responsible for the observed increase in immune cell activity. However, the precise mechanisms and functional significance of these changes require further investigation.

Table 2: Summary of Immunomodulatory Effects of 2,2',4,4'-Tetrahydroxybenzophenone in Rats

| Parameter | Observation |

| Thymus and Spleen Weight | No significant change |

| Thymocyte and Splenocyte Viability | No toxic effect observed |

| Splenocyte Proliferation | Increased |

| Splenocyte and Thymocyte Metabolic Activity | Enhanced |

| Nitric Oxide Production by Immune Cells | Increased |

| Hypothalamic-Pituitary-Thyroid (HPT) Axis | Increased activity (hyperthyroidism) |

Environmental Aspects and Ecotoxicological Research

Occurrence and Distribution in Aquatic Environments

As a component of many consumer goods, 2,2',4,4'-Tetrahydroxybenzophenone enters aquatic systems, where its distribution is influenced by its chemical properties and environmental interactions.

Studies have confirmed the presence of 2,2',4,4'-Tetrahydroxybenzophenone in various aquatic compartments. In one investigation, trace amounts of the compound were detected in sewage influents and effluents, with concentrations ranging from non-detectable levels up to 10 ng/L. researchgate.net The same study, however, did not detect the compound in the river and sea water samples analyzed. researchgate.net

The compound's distribution between the water column and particulate matter is largely governed by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). For 2,2',4,4'-Tetrahydroxybenzophenone, the estimated Koc value is 3200. nih.gov This relatively high value suggests a tendency for the compound to adsorb to suspended solids and accumulate in sediments rather than remaining dissolved in the water column. nih.gov

Table 1: Environmental Occurrence of 2,2',4,4'-Tetrahydroxybenzophenone

| Environmental Compartment | Concentration Range | Source |

|---|---|---|

| Sewage Influent & Effluent | n.d. - 10 ng/L | researchgate.net |

| River Water | Not Detected* | researchgate.net |

| Sea Water | Not Detected* | researchgate.net |

| Suspended Solids/Sediment | Expected to adsorb | nih.gov |

In the specific samples analyzed in the cited study.

The primary sources of 2,2',4,4'-Tetrahydroxybenzophenone in urban aquatic environments are anthropogenic. Its production and widespread use in cosmetics, sunscreens, plastics, and paints lead to its release through various waste streams. chemicalbook.com Wastewater treatment plants are a significant conduit, receiving the compound from domestic and industrial discharges. nih.gov Additionally, direct release into water bodies occurs during recreational activities such as swimming. nih.gov Once in the aquatic system, its transport is dictated by water flow and its partitioning behavior between water, solids, and sediment.

Environmental Fate and Persistence

The persistence of 2,2',4,4'-Tetrahydroxybenzophenone in the environment is determined by its resistance to various degradation processes and its mobility in different environmental matrices.

The mobility of 2,2',4,4'-Tetrahydroxybenzophenone in soil is expected to be limited. This is inferred from its high estimated soil organic carbon-water partitioning coefficient (Koc) of 3200. nih.gov A high Koc value indicates strong adsorption to soil organic matter and clay particles, which retards its movement through the soil profile. Consequently, the potential for this compound to leach from the surface soil into groundwater is considered low. Instead, it is more likely to remain in the upper soil layers.

Advanced Oxidation Processes (AOPs), including photocatalysis, have been investigated for their effectiveness in degrading benzophenone-type UV filters. These processes generate highly reactive radicals that can break down complex organic molecules.

Research has shown that photocatalysis using titanium dioxide (TiO₂) nanoparticles is a promising method for degrading these compounds. sigmaaldrich.com Similarly, other studies have explored the use of UV light in combination with hydrogen peroxide (UV/H₂O₂) or persulfate activated by catalysts to eliminate benzophenones from water. sigmaaldrich.com For instance, one study demonstrated a novel method using monopersulfate activated by a cobalt-carbon nanostructure to effectively remove Benzophenone-2 from water. sigmaaldrich.com These technologies offer potential pathways for the remediation of water contaminated with 2,2',4,4'-Tetrahydroxybenzophenone, breaking it down into simpler, less harmful substances.

Ecotoxicological Risk Assessment

The presence of 2,2',4,4'-Tetrahydroxybenzophenone in the environment raises concerns about its potential effects on aquatic life. It is identified as a suspected endocrine disruptor, which may alter reproductive functions. chemicalbook.com

Toxicological studies have begun to quantify the risk posed by this compound. Research on zebrafish (Danio rerio) embryos revealed that this compound can interfere with critical developmental processes, including segmentation, blood circulation, lipid metabolism, and facial formation. plos.org

To standardize risk assessment, the Predicted No-Effect Concentration (PNEC) is often determined. The PNEC is the concentration below which adverse effects on an ecosystem are unlikely to occur. wikipedia.org A risk assessment of several benzophenones in freshwater samples identified 2,2',4,4'-Tetrahydroxybenzophenone as exhibiting a high ecological risk. nih.gov The study recommended a final PNEC value for the compound based on a comprehensive review of toxicological data. nih.gov The risk is quantified by comparing the Measured Environmental Concentration (MEC) or Predicted Environmental Concentration (PEC) with the PNEC. A risk quotient (RQ = PEC/PNEC) greater than one indicates a potential for adverse environmental effects. wikipedia.org

Table 2: Ecotoxicological Data for 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

| Organism | Effect | Finding | Source |

|---|---|---|---|

| Zebrafish (Danio rerio) | Developmental Toxicity | Affects segmentation, blood circulation, lipid metabolism, and facial formation in embryos. | plos.org |

| Aquatic Ecosystems | Ecological Risk | Considered to pose a high ecological risk in freshwater environments. | nih.gov |

Effects on Aquatic Organisms (e.g., Fish models)

Research has demonstrated the adverse effects of 2,2',4,4'-tetrahydroxybenzophenone on aquatic organisms. In fish models, exposure to this compound has been shown to interfere with crucial reproductive and developmental processes. For instance, studies on the fathead minnow (Pimephales promelas) have indicated that BP-2 can inhibit the production and development of both oocytes (female egg cells) and spermatocytes (male sperm cells). miragenews.com

In zebrafish (Danio rerio), another commonly used model organism, BP-2 has been found to affect embryonic development, leading to issues with segmentation, blood circulation, and lipid metabolism. nih.gov Furthermore, developmental exposure to BP-2 has been shown to cause thyroid follicle hyperplasia, indicating a disruption of the thyroid system, as well as alterations in eye development. nih.gov These findings underscore the potential for BP-2 to impact the health and survival of fish populations in contaminated environments.

Estrogenic Activity in Environmental Contexts

2,2',4,4'-Tetrahydroxybenzophenone is recognized for its estrogenic activity, meaning it can mimic the effects of the female hormone estrogen. This property is a key aspect of its function as an endocrine-disrupting chemical. nih.gov In vitro studies using fish and human cell lines have confirmed the estrogenic effects of BP-2. nih.gov This estrogenic activity can lead to hormonal imbalances in wildlife exposed to the compound in their environment.

Impact on Reproduction and Fecundity in Animal Models

The endocrine-disrupting properties of 2,2',4,4'-tetrahydroxybenzophenone have been linked to negative impacts on reproduction and fecundity in various animal models. In female fish, exposure to BP-2 has been observed to significantly inhibit the development of oocytes, resulting in a lower number of mature follicles. miragenews.com

Studies on male rats have also revealed significant reproductive toxicity. Dermal application of BP-2 led to a reduction in sperm count and motility, alongside an increase in the number of sperm with morphological abnormalities. These effects were accompanied by a significant decrease in testosterone (B1683101) levels and an increase in 17β-estradiol levels in the blood.

Interactive Data Table: Effects of 2,2',4,4'-Tetrahydroxybenzophenone on Animal Reproduction

| Animal Model | Observed Effects | Key Findings |

| Fathead Minnow (Pimephales promelas) | Inhibition of gamete production | Reduced oocyte and spermatocyte development. miragenews.com |

| Female Fish | Impaired oocyte development | Significantly fewer mature follicles. miragenews.com |

| Male Rats | Reduced sperm quality | Decreased sperm count and motility, increased morphological changes. |

| Male Rats | Hormonal imbalance | Decreased testosterone and increased 17β-estradiol levels. |

Human Exposure and Health Implications

The widespread use of 2,2',4,4'-tetrahydroxybenzophenone in consumer products raises concerns about human exposure and potential health consequences. Research has focused on detecting this compound in human bodily fluids and understanding its association with various health outcomes, particularly concerning the reproductive and endocrine systems.

Detection in Human Urine and Blood

Sensitive analytical methods have been developed to detect 2,2',4,4'-tetrahydroxybenzophenone and other benzophenone (B1666685) derivatives in human samples. One study developed a liquid chromatography-tandem mass spectrometry method for the analysis of five benzophenone derivatives in human urine. However, in the urine samples analyzed from volunteers in the United States and Japan, 2,2',4,4'-tetrahydroxybenzophenone was not detected, although other benzophenones like 2,4-dihydroxybenzophenone (B1670367) (BP-1) and 2-hydroxy-4-methoxybenzophenone (BP-3) were found. Similarly, another study analyzing urine and blood samples from a Chinese population did not detect BP-2, while other derivatives were present.

Association with Reproductive Health Outcomes (e.g., Sperm DNA Fragmentation, Fecundity)

Emerging evidence suggests a link between exposure to 2,2',4,4'-tetrahydroxybenzophenone and adverse reproductive health outcomes in humans. A study investigating couples trying to conceive found that male partners' urinary concentrations of BP-2 were associated with reduced fecundity, meaning it took them a longer time to achieve pregnancy.

Furthermore, recent research has explored the connection between exposure to benzophenone-type UV filters and sperm quality. A 2024 study investigated the relationship between urinary concentrations of several chemicals, including 2,2',4,4'-Tetrahydroxybenzophenone, and sperm DNA fragmentation in young men, indicating potential risks to reproductive health. In male rats, dermal exposure to BP-2 has been demonstrated to decrease both the number and motility of sperm while increasing the incidence of sperm with abnormal morphology. nih.gov

Endocrine-Disrupting Activities and Hormonal Signaling Pathways

2,2',4,4'-Tetrahydroxybenzophenone is classified as a potential endocrine disruptor due to its ability to interfere with the body's hormonal systems. nih.gov In animal studies, BP-2 has demonstrated clear estrogen-agonistic actions in multiple organs of ovariectomized rats, including the uterus, vagina, and liver. It has also been shown to inhibit the activity of thyroid peroxidase, an enzyme crucial for thyroid hormone production, and to interfere with the thyroid hormone axis in rats. nih.gov